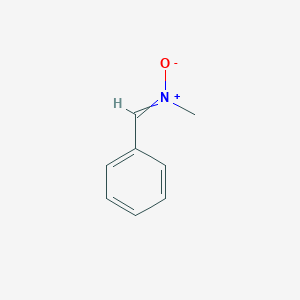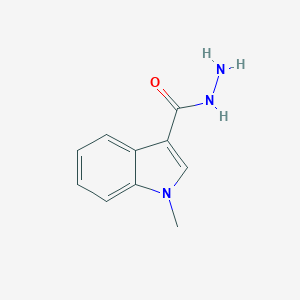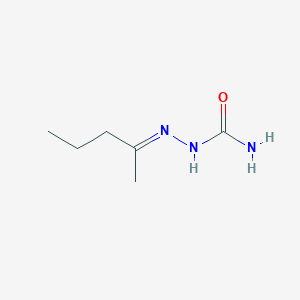
Ácido 2-(2,5-dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrole ring and a benzothiophene ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and benzothiophene is a fused ring system consisting of a benzene ring and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and benzothiophene rings would contribute to its aromaticity, which could affect its chemical reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and benzothiophene rings. Pyrrole rings are known to undergo electrophilic substitution reactions, while benzothiophene rings can participate in a variety of reactions including oxidation, reduction, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados de este compuesto y evaluado su potencial antibacteriano . Algunos de estos derivados pueden exhibir una actividad prometedora contra patógenos bacterianos.
- Investigue la capacidad del compuesto para inhibir enzimas específicas. Por ejemplo, los estudios de acoplamiento molecular podrían evaluar su afinidad de unión a enzimas como DHFR u otros objetivos relevantes .
Actividad antibacteriana
Inhibición enzimática
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential bacterial cell components . On the other hand, the inhibition of DHFR disrupts the folic acid metabolism pathway, which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is a significant decrease in bacterial growth due to the disruption of essential metabolic processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, in a Chinese hamster ovary cell culture, the compound was found to increase monoclonal antibody production . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific cellular environment.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of GATA family proteins, particularly targeting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction inhibits the binding between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation without affecting Th1 cell differentiation . Additionally, it inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid on various cell types and cellular processes are profound. In Chinese hamster ovary cell cultures, this compound has been shown to improve monoclonal antibody production by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Molecular Mechanism
At the molecular level, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the DNA-binding activity of GATA3 by preventing its interaction with SOX4 . This inhibition leads to the suppression of Th2 cell differentiation and cytokine production . Additionally, molecular docking studies have shown that this compound can bind to the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes, inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid change over time. The compound has been observed to be stable under standard laboratory conditions, with no significant degradation over time . Long-term studies have shown that it maintains its inhibitory effects on GATA3 and its ability to improve monoclonal antibody production in cell cultures .
Dosage Effects in Animal Models
The effects of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits GATA3 activity and improves monoclonal antibody production without causing adverse effects . At higher doses, it may lead to toxic effects, including cell growth suppression and metabolic disturbances .
Metabolic Pathways
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is involved in metabolic pathways that regulate the activity of GATA family proteins. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and affecting metabolic flux . These interactions lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. It accumulates in specific cellular compartments, where it exerts its inhibitory effects on GATA3 and other target proteins . The compound’s localization and accumulation are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is primarily in the nucleus, where it interacts with GATA3 and other DNA-binding proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Its activity and function are closely linked to its nuclear localization .
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZSURXGGPPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366056 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433245-13-7 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














